Multi-PDE Inhibition Profile: PDE7B, PDE4A, and PDE5A Binding Affinities
This compound is a proven inhibitor of human PDE7B (Ki = 910 nM), PDE4A (Ki = 1,300 nM), and PDE5A (Ki = 1,600 nM) in recombinant full-length enzyme IMAP assays [1]. The selectivity for PDE7B over PDE4A is approximately 1.4-fold, and over PDE5A is approximately 1.8-fold. In contrast, the related azetidine-containing PDE9 inhibitor (BDBM559569) is highly selective for PDE9 with an IC50 of 42 nM and does not exhibit this multi-PDE signature [2]. This distinct polypharmacological profile cannot be achieved with single-PDE selective chemotypes.
| Evidence Dimension | PDE Enzyme Inhibition Potency (Ki/IC50) |
|---|---|
| Target Compound Data | PDE7B Ki = 910 nM; PDE4A Ki = 1,300 nM; PDE5A Ki = 1,600 nM |
| Comparator Or Baseline | BDBM559569 PDE9 IC50 = 42 nM (single-PDE selective chemotype); RO 20-1724 PDE4 IC50 ~2,000 nM |
| Quantified Difference | Target compound: multi-PDE (PDE7B/4A/5A) with 910–1,600 nM range; Comparator: PDE9-selective (42 nM) or PDE4-selective (~2,000 nM). Target compound uniquely spans both cAMP-specific (PDE7B, PDE4A) and cGMP-specific (PDE5A) PDE families. |
| Conditions | Recombinant full-length human PDE7B, PDE4A, and PDE5A; IMAP fluorescence polarization assay with fluorescent-labeled cAMP/cGMP substrates; 15-min incubation; data curated by Intra-Cellular Therapies in ChEMBL/BindingDB. |
Why This Matters
For researchers studying dual cAMP/cGMP signaling or seeking a chemical probe with defined multi-PDE polypharmacology, this compound provides a verified starting point with quantified affinities across three PDE isoforms—a profile unattainable with isoform-selective PDE inhibitors.
- [1] BindingDB BDBM50150171. Ki values: PDE7B 910 nM, PDE4A 1,300 nM, PDE5A 1,600 nM. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50150171 View Source
- [2] BindingDB BDBM559569. PDE9 IC50 = 42 nM. https://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=559569 View Source
